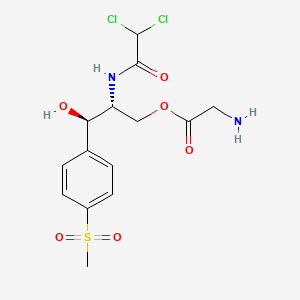

Thiamphenicol Glycinate

Description

RN given refers to (R-(R*,R*))-isome

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O6S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21)/t10-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGKHLVPQHMHGQ-ZYHUDNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048326 |

Source

|

| Record name | Thiamphenicol glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-92-2 |

Source

|

| Record name | Thiamphenicol glycinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamphenicol glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAMPHENICOL AMINOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5H94CY6V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thiamphenicol Glycinate on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol (B1682257), a derivative of chloramphenicol (B1208), is a broad-spectrum bacteriostatic antibiotic. Its glycinate (B8599266) ester, thiamphenicol glycinate, is a prodrug that is hydrolyzed in vivo to release the active thiamphenicol moiety. This guide provides a detailed examination of the molecular mechanism by which thiamphenicol inhibits bacterial protein synthesis. By binding to the 50S subunit of the bacterial 70S ribosome, thiamphenicol sterically obstructs the peptidyl transferase center (PTC). This interference prevents the correct positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation and halting polypeptide chain elongation. This document consolidates structural data, quantitative binding and inhibition metrics, and detailed experimental protocols relevant to the study of this mechanism.

Introduction to Thiamphenicol

Thiamphenicol is a synthetic antibiotic, structurally similar to chloramphenicol, but with a methyl-sulfonyl group replacing the p-nitro group.[1][2] This modification reduces its potential for hematological toxicity while retaining potent antibacterial activity.[2] Thiamphenicol functions by targeting and inhibiting the bacterial ribosome, the essential cellular machinery for protein synthesis.[1][2] Its action is highly selective for prokaryotic 70S ribosomes, sparing eukaryotic 80S ribosomes, which accounts for its therapeutic utility.[1]

The Target: The Bacterial 70S Ribosome

The bacterial ribosome is a 2.5-MDa ribonucleoprotein complex composed of two subunits: the small 30S subunit and the large 50S subunit.[3] The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA), while the 50S subunit catalyzes the formation of peptide bonds.[4][5] The catalytic core of the 50S subunit is the peptidyl transferase center (PTC), which is the primary target for a large number of antibiotics, including thiamphenicol.[6][7] The PTC is located within a highly conserved region of the 23S rRNA.[4][8]

Core Mechanism of Action

The bacteriostatic effect of thiamphenicol is a direct consequence of its inhibition of protein synthesis.[1][9] The mechanism can be detailed in the following steps:

-

Binding to the 50S Ribosomal Subunit : Thiamphenicol binds to the A-site cleft of the PTC on the 50S ribosomal subunit.[1][2][4] This binding site is a hydrophobic crevice formed by highly conserved nucleotides of the 23S rRNA, including A2451 and C2452.[4][6]

-

Inhibition of Peptidyl Transferase Activity : By occupying this critical site, thiamphenicol directly interferes with the accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) into the A-site.[1][10] This steric hindrance prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the new amino acid on the A-site tRNA.[1][7][9]

-

Context-Dependent Inhibition : Recent studies have shown that the inhibitory activity of phenicols like thiamphenicol can be context-dependent. The efficiency of inhibition is influenced by the specific amino acid residues at the C-terminus of the nascent polypeptide chain and the identity of the incoming aa-tRNA.[11] For instance, the presence of alanine (B10760859) in the penultimate position of the nascent peptide enhances the inhibitory action, while glycine (B1666218) at the P or A site can counteract it.[11][12] This suggests that the nascent peptide itself contributes to the shape and properties of the drug-binding pocket.[11][13]

Logical Flow of Thiamphenicol's Inhibitory Action

References

- 1. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 2. This compound Acetylcysteinate [benchchem.com]

- 3. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action | MI [microbiology.mlsascp.com]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Structural basis for the inability of chloramphenicol to inhibit peptide bond formation in the presence of A-site glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antibacterial Spectrum of Thiamphenicol Glycinate

Abstract: Thiamphenicol (B1682257) glycinate (B8599266) is a water-soluble ester prodrug of thiamphenicol, a broad-spectrum bacteriostatic antibiotic.[1] Upon administration, it is rapidly hydrolyzed by tissue esterases to release thiamphenicol, the active antimicrobial agent.[1] This guide provides a comprehensive overview of the antibacterial spectrum of thiamphenicol, its mechanism of action, and the standardized experimental protocols used to determine its in vitro activity. Quantitative data on its efficacy against various pathogens are presented, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The antibacterial effect of thiamphenicol glycinate is attributable to its active metabolite, thiamphenicol.[1] The process involves two key stages: prodrug activation and inhibition of bacterial protein synthesis.

1.1. Prodrug Activation this compound is administered as an inactive, water-soluble prodrug, which enhances its suitability for parenteral administration.[1][2] In vivo, ubiquitous tissue esterases rapidly cleave the glycinate ester bond, releasing the active thiamphenicol molecule.[1][3]

Caption: Prodrug activation of this compound.

1.2. Inhibition of Bacterial Protein Synthesis Thiamphenicol exerts its bacteriostatic effect by targeting and inhibiting protein synthesis within the bacterial cell. It reversibly binds to the 50S subunit of the bacterial ribosome.[4][5] This binding action specifically interferes with the peptidyl transferase center, preventing the formation of peptide bonds between amino acids.[5] This crucial step's disruption halts the elongation of polypeptide chains, thereby inhibiting bacterial growth and replication.[1][6]

Caption: Thiamphenicol's inhibition of bacterial protein synthesis.

In Vitro Antibacterial Spectrum

Thiamphenicol is a broad-spectrum antibiotic, demonstrating activity against a wide range of Gram-positive and Gram-negative bacteria, and is particularly effective against anaerobic bacteria.[2][7] Its spectrum is similar to that of chloramphenicol.[2][6]

2.1. Quantitative Susceptibility Data The in vitro activity of thiamphenicol is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for thiamphenicol against various clinically relevant pathogens.

| Microorganism | Gram Stain | MIC (mg/L) | Reference(s) |

| Streptococcus pneumoniae | Gram-positive | MIC₅₀: 0.5, MIC₉₀: 1-2 | [8][9] |

| Streptococcus pneumoniae | Gram-positive | 2 | [4] |

| Streptococcus pyogenes | Gram-positive | Activity demonstrated | [10][11] |

| Staphylococcus aureus | Gram-positive | 32 | [4] |

| Haemophilus influenzae | Gram-negative | 0.25 | [4] |

| Moraxella catarrhalis | Gram-negative | Activity demonstrated | [11][12] |

| Escherichia coli | Gram-negative | 32 | [4] |

| Klebsiella pneumoniae | Gram-negative | Activity demonstrated | [11] |

| Chlamydia pneumoniae | N/A | Activity demonstrated | [13] |

| Mycoplasma pneumoniae | N/A | Activity demonstrated | [13] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

2.2. Spectrum of Activity Overview

-

Gram-Positive Aerobes: Thiamphenicol is active against key respiratory pathogens such as Streptococcus pneumoniae (including penicillin-resistant strains), Streptococcus pyogenes, and Staphylococcus aureus.[10][13]

-

Gram-Negative Aerobes: It demonstrates significant activity against Haemophilus influenzae and Moraxella catarrhalis.[4][10] Activity against Enterobacteriaceae like Escherichia coli, Klebsiella, and Salmonella requires relatively high concentrations.[2]

-

Anaerobes: The antibiotic is noted to be especially effective against anaerobic bacteria.[2][5]

-

Atypical Pathogens: Thiamphenicol is active against atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae.[13]

-

Ineffective Against: The compound is reported to be inactive against Mycobacterium tuberculosis and Pseudomonas aeruginosa.[2]

2.3. Activity Against Biofilms Thiamphenicol, particularly when combined with N-acetylcysteine (as this compound acetylcysteinate), is effective in eradicating bacterial biofilms.[3][8] This is a significant advantage as biofilms are notoriously resistant to conventional antibiotic therapies.[3] Studies have shown that this combination can significantly reduce the optical density of S. pneumoniae biofilms.[8][9]

Experimental Protocols

The determination of in vitro antibacterial activity is critical for understanding an antibiotic's spectrum. The broth microdilution method is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) and was used in studies evaluating thiamphenicol's efficacy.[8][9][14]

3.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standardized procedure for determining the MIC of thiamphenicol against a bacterial isolate.

-

Preparation of Antibiotic Stock: Prepare a stock solution of thiamphenicol in a suitable solvent. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for serial dilutions.

-

Preparation of Bacterial Inoculum:

-

Select 3-5 isolated colonies of the test bacterium from an agar (B569324) plate culture.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the starting antibiotic solution to the first well and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well in the series.

-

-

Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. This step further dilutes the antibiotic concentration by a factor of two.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

Reading Results: The MIC is determined as the lowest concentration of thiamphenicol at which there is no visible growth (turbidity) in the well.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiamphenicol [fao.org]

- 3. This compound acetylcysteine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. grokipedia.com [grokipedia.com]

- 6. abmole.com [abmole.com]

- 7. nbinno.com [nbinno.com]

- 8. Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]

- 9. sciprofiles.com [sciprofiles.com]

- 10. In vitro antibacterial activity of this compound acetylcysteinate against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative in vitro activity of thiamphenicol-glycinate and thiamphenicol-glycinate-acetylcysteinate and other antimicrobials against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Acetylcysteinate [benchchem.com]

- 13. Recent clinical evidence of the efficacy and safety of this compound acetylcysteinate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. idexx.com [idexx.com]

The Activation of Thiamphenicol Glycinate: A Technical Guide to the Prodrug to Drug Conversion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol (B1682257) (TAP) is a broad-spectrum, bacteriostatic antibiotic, analogous to chloramphenicol, that is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial protein synthesis.[3][4] A key limitation of thiamphenicol for parenteral administration is its low water solubility.[5] To overcome this, the water-soluble prodrug, thiamphenicol glycinate (B8599266) (TG), was developed.[5][6] This ester prodrug is created by the esterification of the primary hydroxyl group of thiamphenicol with glycine (B1666218).[5][7] This technical guide provides an in-depth analysis of the in vivo activation of thiamphenicol glycinate to its active form, thiamphenicol, summarizing key pharmacokinetic data and detailing relevant experimental protocols.

Core Mechanism: Prodrug Activation

This compound itself possesses limited to no antibacterial activity.[6] Its therapeutic effect is dependent on its rapid in vivo conversion to the active parent drug, thiamphenicol. This activation is a hydrolysis reaction, catalyzed by non-specific esterase enzymes present in tissues and blood.[3][5][7][8] The ester bond linking the glycine carrier to the thiamphenicol molecule is cleaved, releasing active thiamphenicol and the non-toxic amino acid, glycine.[] This swift conversion ensures that therapeutic concentrations of thiamphenicol are achieved shortly after administration.[5][7]

Pharmacokinetics of Activation

Following intravenous administration, this compound is rapidly distributed and converted to thiamphenicol. Pharmacokinetic studies in both humans and animals have quantified this efficient conversion.

Human Pharmacokinetic Data

A study in healthy Chinese volunteers who received single intravenous infusions of this compound hydrochloride demonstrated a rapid transformation to thiamphenicol.[7] Key pharmacokinetic parameters are summarized below.

| Parameter | 500 mg Dose | 1000 mg Dose | 1500 mg Dose | Unit |

| This compound (TG) | ||||

| AUC₀₋₁ | 849.1 ± 100.3 | 1305.2 ± 301.8 | 2315.9 ± 546.9 | μg·min/mL |

| Distribution Half-life (t₁/₂α) | 1.6 | 1.7 | 3.5 | min |

| Terminal Half-life (t₁/₂β) | 20.3 | 20.6 | 18.8 | min |

| Central Compartment Clearance (Cl) | 0.57 | 0.78 | 0.63 | L/min |

| Volume of Central Compartment (Vc) | 5.43 | 3.93 | 3.95 | L |

| Thiamphenicol (TAP) | ||||

| AUC₀₋₁ | 4509.0 ± 565.9 | 7506.5 ± 1112.4 | 12613.3 ± 2779.8 | μg·min/mL |

| Conversion | ||||

| Transformation Rate Constant (k₁ₘ) | 0.153 | 0.113 | 0.118 | min⁻¹ |

| Data sourced from a study on healthy Chinese volunteers.[7] |

Animal Pharmacokinetic Data

Studies in beagle dogs further confirm the rapid and efficient cleavage of the prodrug. After a 50 mg/kg intravenous administration of this compound hydrochloride, plasma concentrations of both the prodrug and the active drug were measured.[1][5][10]

| Parameter | Value (Mean ± SD) | Unit |

| This compound (TG) | ||

| AUC₀₋∞ | 3943 ± 546 | μg·min/mL |

| Total Plasma Clearance (CL) | 12.7 ± 2.0 | mL/min/kg |

| Volume of Central Compartment (Vc) | 0.264 ± 0.022 | L/kg |

| Mean Residence Time (MRT) | 27.5 ± 3.5 | min |

| Thiamphenicol (TAP) | ||

| AUC₀₋∞ | 16328 ± 1682 | μg·min/mL |

| Total Plasma Clearance (CL) | 2.5 ± 0.3 | mL/min/kg |

| Volume of Central Compartment (Vcₘ) | 0.127 ± 0.023 | L/kg |

| Mean Residence Time (MRT) | 207.2 ± 20.2 | min |

| Tₘₐₓ | 21.3 ± 16.5 | min |

| Conversion | ||

| Transformation Rate Constant (k₁ₘ) | 0.0477 ± 0.0028 | min⁻¹ |

| Data sourced from a study in beagle dogs.[1][5][10] |

Experimental Protocols

Quantification of this compound and Thiamphenicol in Plasma

Accurate quantification of both the prodrug and the active drug in biological matrices is crucial for pharmacokinetic studies. A common method is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11]

Methodology:

-

Sample Preparation: [3]

-

To a plasma sample, add an appropriate internal standard (e.g., chloramphenicol).

-

Precipitate plasma proteins using a solvent like acetonitrile (B52724).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Perform a liquid-liquid extraction of the supernatant using a solvent such as ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the HPLC mobile phase.

-

-

Chromatographic Conditions: [3][10]

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., 1% formic acid in water) is often employed.[3]

-

Flow Rate: A typical flow rate is around 0.4-1.0 mL/min.[3]

-

Detection: UV detection at a wavelength appropriate for both thiamphenicol and the prodrug (e.g., 224 nm).

-

-

Quantification: [3]

-

Prepare a calibration curve by analyzing standard samples containing known concentrations of thiamphenicol and this compound in blank plasma.

-

For the unknown samples, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the analyte in the sample by interpolating from the linear regression of the calibration curve.

-

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial efficacy of the released thiamphenicol is determined by measuring its Minimum Inhibitory Concentration (MIC) against relevant bacterial pathogens. The broth microdilution method is a standard procedure.[3][12]

References

- 1. tandfonline.com [tandfonline.com]

- 2. goldbio.com [goldbio.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. fao.org [fao.org]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound acetylcysteine - Wikipedia [en.wikipedia.org]

- 10. Pharmacokinetics of the prodrug this compound and its active parent compound thiamphenicol in beagle dogs following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]

In Vitro Activity of Thiamphenicol Glycinate Against Key Respiratory Pathogens: A Technical Review

Published: December 11, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thiamphenicol (B1682257), a broad-spectrum bacteriostatic antibiotic, continues to be a relevant agent in the context of respiratory tract infections. This technical guide provides a consolidated overview of the in vitro activity of its prodrug, thiamphenicol glycinate (B8599266), against a panel of common respiratory pathogens. It details the established mechanism of action, summarizes available quantitative susceptibility data, and outlines the standardized experimental protocols used for its evaluation. This document is intended to serve as a technical resource for researchers and professionals engaged in antimicrobial research and development.

Introduction

Thiamphenicol is a synthetic analogue of chloramphenicol, distinguished by the substitution of a methylsulfonyl group for the p-nitro group on the phenyl ring.[1] This structural modification is associated with a more favorable safety profile, notably a reduced risk of aplastic anemia.[1] Thiamphenicol glycinate is a water-soluble ester prodrug that, upon administration, is hydrolyzed by tissue esterases to release the active thiamphenicol moiety. This formulation is particularly suited for treating respiratory infections, where it has been in therapeutic use for several decades.[1] This guide focuses on the foundational in vitro data that underpins its clinical application against key bacterial pathogens responsible for respiratory disease.

Mechanism of Action

The antibacterial effect of thiamphenicol is achieved through the inhibition of protein synthesis in susceptible bacteria.[1][2] The drug specifically targets the bacterial 70S ribosome, a complex essential for translating messenger RNA (mRNA) into protein.

Key steps in the mechanism include:

-

Binding to the 50S Subunit: Thiamphenicol reversibly binds to the 50S subunit of the bacterial ribosome.[2][3] This binding is selective for prokaryotic 70S ribosomes, which accounts for its therapeutic effect with lower toxicity to eukaryotic host cells that possess 80S ribosomes.[2]

-

Inhibition of Peptidyl Transferase: The binding site is located at the peptidyl transferase center (PTC) of the 50S subunit.[2][3] By occupying this site, thiamphenicol inhibits the crucial peptidyl transferase enzyme activity.[2]

-

Disruption of Peptide Bond Formation: This enzymatic inhibition prevents the formation of peptide bonds between amino acids, effectively halting the elongation of the growing polypeptide chain.[2][3] This disruption ultimately leads to a bacteriostatic effect, arresting bacterial growth and replication.[3]

Quantitative In Vitro Susceptibility Data

The in vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period. The MIC₅₀ and MIC₉₀ values—representing the concentrations required to inhibit 50% and 90% of tested isolates, respectively—are critical metrics for evaluating potency and predicting clinical efficacy.

The following tables summarize the available MIC data for thiamphenicol against key respiratory pathogens.

Table 1: In Vitro Activity of Thiamphenicol Against Gram-Positive Respiratory Pathogens

| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | Not Specified | 0.5 | 2.0 | 0.06 - 2.0 | [2] |

| Streptococcus pyogenes | Not Specified | 2.0 | 4.0 | Not Specified | [2] |

| Staphylococcus aureus | Not Specified | N/A | N/A | N/A | Data Not Available |

Table 2: In Vitro Activity of Thiamphenicol Against Gram-Negative Respiratory Pathogens

| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Haemophilus influenzae | Not Specified | 0.5 | 1.0 | Not Specified | [2] |

| Klebsiella pneumoniae | Not Specified | N/A | N/A | N/A | Data Not Available |

| Moraxella catarrhalis | Not Specified | N/A | N/A | N/A | Data Not Available |

Note: While studies confirm activity against S. aureus, K. pneumoniae, and M. catarrhalis, specific MIC₅₀/MIC₉₀ values for thiamphenicol were not available in the surveyed literature. One study noted that thiamphenicol was moderately effective against most tested strains of S. aureus and K. pneumoniae, with MICs typically in the 8-64 µg/mL range.

Experimental Protocols

The determination of thiamphenicol's in vitro activity predominantly follows standardized methodologies outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI). The reference method for determining MIC values for these pathogens is the broth microdilution technique.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test organism.

Detailed Steps:

-

Antimicrobial Agent Preparation:

-

A stock solution of thiamphenicol is prepared in a suitable solvent.

-

Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (MH-IIB). For fastidious organisms like S. pneumoniae and H. influenzae, the broth is supplemented.

-

For S. pneumoniae, Mueller-Hinton broth is typically supplemented with 2-5% lysed horse blood.

-

For H. influenzae, Haemophilus Test Medium (HTM) broth is used.

-

-

-

Inoculum Preparation:

-

Several colonies of the test organism are isolated from a fresh (18-24 hour) agar (B569324) plate.

-

The colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate, containing 100 µL of the serially diluted antibiotic, is inoculated with 100 µL of the standardized bacterial suspension.

-

Appropriate controls are included: a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Plates are incubated at 35-37°C for 16-20 hours. For S. pneumoniae and other organisms requiring it, incubation is performed in an atmosphere enriched with 5% CO₂.

-

-

MIC Determination:

-

Following incubation, the plates are examined visually or with a plate reader for turbidity.

-

The MIC is recorded as the lowest concentration of thiamphenicol that completely inhibits visible growth of the organism.

-

Conclusion

Thiamphenicol demonstrates potent in vitro activity against key Gram-positive and Gram-negative pathogens implicated in respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Streptococcus pyogenes. Its established mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a robust basis for its bacteriostatic effect. While comprehensive MIC₅₀/MIC₉₀ data for some pathogens like Moraxella catarrhalis and Klebsiella pneumoniae are not widely published, existing literature indicates a broad spectrum of activity. The standardized protocols for susceptibility testing, primarily the broth microdilution method, ensure that in vitro data is reproducible and comparable across studies. This technical guide consolidates the core data supporting the continued evaluation and use of this compound in the context of respiratory infections.

References

A Comparative Safety Profile: Thiamphenicol Glycinate vs. Chloramphenicol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the safety profiles of thiamphenicol (B1682257) glycinate (B8599266) and chloramphenicol (B1208), two broad-spectrum antibiotics with similar antimicrobial activity but markedly different toxicological profiles. While both drugs can induce a dose-dependent and reversible bone marrow suppression, chloramphenicol is notoriously associated with a rare but fatal idiosyncratic aplastic anemia. This guide delves into the mechanistic underpinnings of their respective toxicities, presents comparative quantitative safety data, outlines key experimental protocols for hematotoxicity assessment, and visualizes the relevant signaling pathways and experimental workflows. The central thesis is that the substitution of the p-nitro group in chloramphenicol with a methylsulfonyl group in thiamphenicol is the key structural modification responsible for the significantly improved safety profile of thiamphenicol and its derivatives like thiamphenicol glycinate.

Introduction

Chloramphenicol, a potent inhibitor of bacterial protein synthesis, has seen its clinical utility severely restricted due to its association with serious and often fatal hematological toxicities.[1] This has led to the development of analogues with improved safety profiles, among which thiamphenicol is a prominent example. Thiamphenicol is the methyl-sulfonyl analogue of chloramphenicol and exhibits a similar spectrum of antibacterial activity.[2] this compound is an ester of thiamphenicol designed to enhance its solubility for parenteral administration. This guide aims to provide a detailed comparison of the safety profiles of this compound and chloramphenicol, with a focus on the molecular mechanisms of toxicity and the experimental methodologies used to assess these effects.

Comparative Safety Profile: Quantitative Data

The primary safety concern with both chloramphenicol and thiamphenicol is hematotoxicity. However, the incidence and severity of these adverse effects differ significantly between the two compounds.

| Adverse Effect | Chloramphenicol | This compound | References |

| Dose-Dependent Bone Marrow Suppression | Occurs in a dose-related manner and is reversible upon discontinuation of the drug. | Also occurs in a dose-related and reversible manner. Some studies suggest the frequency may be higher than with chloramphenicol. | [1][3] |

| Idiosyncratic Aplastic Anemia | Rare but often fatal, with an estimated incidence of 1 in 24,000 to 1 in 40,000 treatment courses. | Not definitively associated with idiosyncratic aplastic anemia. This is a key safety advantage over chloramphenicol. | [1][4] |

| Gray Baby Syndrome | A serious condition in neonates due to their inability to metabolize and excrete the drug. | Caution is advised in neonates, but the risk is considered lower due to different metabolic pathways. | [1] |

| Clinical Trial Adverse Events | A meta-analysis showed a higher incidence of anemia compared to other antibiotics. | In a clinical trial of this compound for respiratory tract infections, fewer than 5% of patients experienced an adverse event. In another study with oncological patients, no adverse reactions or intolerance were reported. | [5][6] |

| Japanese Post-Marketing Surveillance (1968-1977) | Not specified in the provided results. | Blood disorders occurred in 0.46% of patients receiving this compound therapy and 0.36% of those receiving thiamphenicol. These were dose-dependent and reversible. | [7] |

| In Vitro Toxicity Metric | Chloramphenicol | Thiamphenicol | References |

| Inhibition of Mitochondrial Protein Synthesis (IC50) | Significant inhibitor. In one study, the IC50 for inhibition of mitochondrial protein synthesis was reported to be in the range of therapeutic blood levels. | Also inhibits mitochondrial protein synthesis, but comparative IC50 values in the same study are not readily available in the provided results. | [8][9] |

| Cytotoxicity in HepG2 cells (IC50) | 797.39 µmol/L (glucose medium), 130.61 µmol/L (galactose medium) | Not specified in the provided results. | [10] |

Mechanisms of Toxicity

The differing safety profiles of chloramphenicol and thiamphenicol can be attributed to key differences in their chemical structures and subsequent metabolic pathways.

Chloramphenicol

Chloramphenicol's toxicity manifests through two distinct mechanisms:

-

Dose-Dependent Bone Marrow Suppression: This is a direct consequence of chloramphenicol's inhibition of mitochondrial protein synthesis.[11] By binding to the 50S ribosomal subunit of mitochondria, which shares similarities with bacterial ribosomes, chloramphenicol disrupts the synthesis of essential mitochondrial proteins, leading to impaired cellular respiration and energy production in hematopoietic cells.[12][13] This effect is reversible upon withdrawal of the drug.

-

Idiosyncratic Aplastic Anemia: This rare but severe toxicity is not dose-related and is often irreversible.[4] The exact mechanism is not fully elucidated, but it is strongly linked to the presence of the p-nitro (p-NO2) group on the chloramphenicol molecule. It is hypothesized that this group undergoes metabolic activation, potentially to a nitroso intermediate, which can then cause DNA damage in hematopoietic stem cells.[10]

This compound

Thiamphenicol's improved safety profile stems from the replacement of the p-nitro group with a methylsulfonyl (CH3SO2) group .[4] This structural modification prevents the metabolic activation pathway thought to be responsible for chloramphenicol-induced aplastic anemia.

However, thiamphenicol still retains the core structure responsible for inhibiting protein synthesis, and thus can cause dose-dependent bone marrow suppression through the same mechanism as chloramphenicol – inhibition of mitochondrial protein synthesis.[3][14] The glycinate ester in this compound is hydrolyzed in the body to release the active thiamphenicol.

Experimental Protocols for Hematotoxicity Assessment

Several in vitro and in vivo models are employed to assess the hematotoxic potential of drugs like chloramphenicol and thiamphenicol.

In Vitro Colony-Forming Unit (CFU) Assay for Myelosuppression

This assay is a predictive tool for drug-induced neutropenia and other cytopenias.[15][16]

Principle: Hematopoietic stem and progenitor cells from bone marrow or cord blood are cultured in a semi-solid medium containing cytokines that promote their differentiation into colonies of specific blood cell lineages (e.g., CFU-GM for granulocytes and macrophages). The test compound is added at various concentrations, and the inhibition of colony formation is measured.

Methodology:

-

Cell Source: Human umbilical cord blood mononuclear cells or mouse bone marrow cells are commonly used.[17]

-

Cell Isolation: Mononuclear cells are isolated using density gradient centrifugation (e.g., with Ficoll-Paque™).

-

Culture: Cells are plated in a methylcellulose-based medium supplemented with growth factors (e.g., GM-CSF, IL-3, SCF, EPO).

-

Drug Exposure: The test drug (e.g., chloramphenicol, thiamphenicol) is added to the cultures at a range of concentrations.

-

Incubation: Cultures are incubated for 7-14 days at 37°C in a humidified atmosphere with 5% CO2.

-

Colony Scoring: The number of colonies of each lineage is counted using an inverted microscope.

-

Data Analysis: The concentration of the drug that inhibits colony formation by 50% (IC50) or 90% (IC90) is calculated to determine its myelosuppressive potential.[11]

Mitochondrial Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on mitochondrial protein synthesis.

Principle: Isolated mitochondria are incubated with a radiolabeled amino acid (e.g., [³⁵S]methionine) in a medium that supports protein synthesis. The incorporation of the radiolabel into newly synthesized mitochondrial proteins is measured in the presence and absence of the test compound.

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from a suitable source (e.g., rat liver or heart) by differential centrifugation.

-

Incubation: Isolated mitochondria are incubated in a specialized buffer containing substrates for respiration (e.g., glutamate, malate), ADP, and [³⁵S]methionine.[18]

-

Drug Treatment: The test compound is added to the incubation mixture at various concentrations.

-

Protein Precipitation: After incubation, the reaction is stopped, and proteins are precipitated using an acid (e.g., trichloroacetic acid or sulfosalicylic acid).[18]

-

Quantification: The amount of incorporated radioactivity in the precipitated protein is measured using a scintillation counter.

-

Data Analysis: The IC50 value for the inhibition of mitochondrial protein synthesis is determined.

Animal Models of Drug-Induced Hematotoxicity

In vivo studies are crucial for understanding the overall hematological effects of a drug.

Principle: The test compound is administered to laboratory animals (e.g., mice, rats) over a defined period, and changes in peripheral blood counts and bone marrow cellularity are monitored.

Methodology:

-

Animal Model: Rodent models, such as BALB/c mice or Wistar rats, are commonly used.[19]

-

Drug Administration: The drug is administered via a relevant route (e.g., oral gavage, intravenous injection) at different dose levels.

-

Monitoring: Peripheral blood samples are collected at regular intervals to perform complete blood counts (CBC), including red blood cell (RBC), white blood cell (WBC), and platelet counts.[20]

-

Bone Marrow Analysis: At the end of the study, bone marrow is harvested from the femur or tibia for cellularity assessment and histological examination.

-

Aplastic Anemia Induction Model: For studying aplastic anemia, models using agents like benzene (B151609) or a combination of pesticides can be employed to induce bone marrow failure, against which potential therapeutic or toxic agents can be evaluated.[20][21]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Chloramphenicol-Induced Mitochondrial Toxicity

Caption: Chloramphenicol's dual hematotoxicity pathways.

Experimental Workflow for Assessing Drug-Induced Hematotoxicity

Caption: Workflow for Hematotoxicity Assessment.

Conclusion

The comparative analysis of this compound and chloramphenicol underscores the significant impact of a single structural modification on the safety profile of a drug. While both compounds exhibit a similar mechanism of antibacterial action and a dose-dependent effect on mitochondrial protein synthesis leading to reversible bone marrow suppression, the absence of the p-nitro group in thiamphenicol abrogates the risk of idiosyncratic aplastic anemia, a life-threatening adverse effect associated with chloramphenicol. This makes this compound a demonstrably safer alternative for the treatment of susceptible bacterial infections. The experimental protocols and pathways detailed in this guide provide a framework for the continued evaluation of drug-induced hematotoxicity, a critical aspect of preclinical and clinical drug development. For researchers and drug development professionals, the case of thiamphenicol serves as a compelling example of rational drug design to mitigate toxicity while preserving therapeutic efficacy.

References

- 1. africanjmpr.com [africanjmpr.com]

- 2. In vitro activity of chloramphenicol and thiamphenicol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Hematotoxicity of thiamphenicol. Report of two cases of acute erythroblastopenia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent clinical evidence of the efficacy and safety of this compound acetylcysteinate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aerosol therapy with this compound: a retrospective study on efficacy and safety in a group of sixty-six oncological patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 877. Thiamphenicol (WHO Food Additives Series 38) [inchem.org]

- 8. Comparative effect of chloramphenicol and thiamphenicol on DNA and mitochondrial protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Mitigating Chloramphenicol induced liver toxicity by exploring the therapeutic potential of Astaxanthin and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of the CFU-GM assay to predict acute drug-induced neutropenia: an international blind trial to validate a prediction model for the maximum tolerated dose (MTD) of myelosuppressive xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. golan.hms.harvard.edu [golan.hms.harvard.edu]

- 14. Effect of chloramphenicol and thiamphenicol on mitochondrial components and the possible relationship to drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro tests for haematotoxicity: prediction of drug-induced myelosuppression by the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.stemcell.com [cdn.stemcell.com]

- 17. dls.com [dls.com]

- 18. journals.asm.org [journals.asm.org]

- 19. Haemotoxicity of thiamphenicol in the BALB/c mouse and Wistar Hanover rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Animal Model of Chronic Aplastic Bone Marrow Failure Following Pesticide Exposure in Mice [ijstemcell.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thiamphenicol Glycinate Acetylcysteine Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research and development landscape for the combination therapy of thiamphenicol (B1682257) glycinate (B8599266) and acetylcysteine. Thiamphenicol, a broad-spectrum antibiotic, and N-acetylcysteine, a mucolytic and biofilm-disrupting agent, offer a synergistic approach to treating respiratory tract infections, particularly those complicated by biofilm formation. This document details the dual mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for in vitro efficacy testing, and visualizes critical pathways and workflows to support further research and development in this area.

Introduction

Respiratory tract infections remain a significant global health challenge, often exacerbated by the formation of bacterial biofilms which confer increased resistance to conventional antibiotic therapies. The combination of thiamphenicol glycinate, a prodrug of thiamphenicol, and N-acetylcysteine (NAC) presents a promising therapeutic strategy. Thiamphenicol inhibits bacterial protein synthesis, while NAC disrupts the biofilm matrix and reduces mucus viscosity, thereby enhancing antibiotic penetration and efficacy. This guide serves as a technical resource for professionals engaged in the research and development of this combination therapy.

Mechanism of Action

The efficacy of this compound acetylcysteine (TGA) stems from the complementary actions of its two active components following in vivo hydrolysis.

Thiamphenicol: Inhibition of Bacterial Protein Synthesis

Thiamphenicol, a derivative of chloramphenicol (B1208), is a potent inhibitor of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1][2] This binding event physically obstructs the A-site, preventing the proper positioning of aminoacyl-tRNA and thereby inhibiting peptide bond formation.[3][4] This leads to the cessation of protein elongation and ultimately, a bacteriostatic effect. The specific binding site involves interactions with nucleotides such as A2451 and C2452 of the 23S rRNA.[2]

N-Acetylcysteine: Mucolytic and Anti-biofilm Activity

N-acetylcysteine's primary role in this combination is to disrupt the structural integrity of bacterial biofilms and reduce the viscosity of mucus. It achieves this through the cleavage of disulfide bonds within the mucin polymers of mucus and, crucially, within the extracellular polymeric substance (EPS) that constitutes the biofilm matrix.[5][6] The EPS, composed of polysaccharides, proteins, and extracellular DNA, is vital for biofilm structure and resistance. By breaking down the EPS, NAC facilitates the penetration of thiamphenicol to the embedded bacteria.[7][8] Furthermore, NAC has been shown to reduce the production of EPS by some bacterial species.[5][6]

The synergistic action of these two components is visualized in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound acetylcysteine combination therapy.

Table 1: In Vitro Efficacy against Biofilms

| Bacterial Species | Biofilm Assay Method | TGA Concentration | Effect | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Crystal Violet | Not Specified | Significant reduction in biofilm biomass | [9] |

| Staphylococcus aureus | Crystal Violet | Not Specified | Significant reduction in biofilm biomass | [9] |

| Mixed Cultures | Crystal Violet | Not Specified | Eradication of biofilm |[9] |

Table 2: Clinical Efficacy in Respiratory Tract Infections

| Indication | Study Design | Treatment Group (n) | Comparator Group (n) | Key Efficacy Endpoint(s) | Results | Reference |

|---|---|---|---|---|---|---|

| Acute/Exacerbated Bronchitis | Multicenter, double-blind, randomized | TGA aerosol (N/A) | TG aerosol (N/A) | Investigator rating of "Very Good" | 37% for TGA vs. 28% for TG | [9] |

| Upper Respiratory Tract Infections (Severe) | Randomized trial | TGA sequential therapy (151) | Standard antibiotics (IM) (268) | Symptom disappearance | 90-94% for TGA | [10] |

| Upper Respiratory Tract Infections (Mild) | Randomized trial | TGA aerosol (149) | Standard antibiotics (oral) (249) | Symptom disappearance | 87-91% for TGA | [10] |

| Recurrent Upper Respiratory Tract Infections with Biofilm | Clinical trial | TGA sequential therapy (24) | N/A | Clinical and bacteriological cure | 87.5% |[3] |

Table 3: Pharmacokinetic Parameters in Guinea Pigs (Single 15 mg/kg subcutaneous dose)

| Parameter | Serum | Lung Tissue | Reference |

|---|---|---|---|

| Time to Peak Concentration | 1 hour | > 1 hour | [11] |

| Persistence | Detectable for 24 hours | Higher and slower decrease than serum |[11] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-biofilm efficacy of this compound acetylcysteine.

In Vitro Biofilm Eradication and Quantification Assays

A general workflow for assessing the in vitro efficacy of TGA against bacterial biofilms is presented below.

Crystal Violet Assay for Biofilm Biomass Quantification

This protocol is adapted from standard methodologies for assessing biofilm biomass.[10][12][13][14][15]

Materials:

-

Sterile 96-well flat-bottom polystyrene plates

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

This compound acetylcysteine (TGA) solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

95% ethanol (B145695) or 30% acetic acid

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at 37°C with shaking.

-

Standardization of Inoculum: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.

-

Biofilm Formation: Add 200 µL of the standardized bacterial suspension to each well of a 96-well plate. Incubate for 24-48 hours at 37°C under static conditions.

-

Removal of Planktonic Cells: Carefully aspirate the medium from each well. Wash each well twice with 200 µL of sterile PBS to remove non-adherent bacteria.

-

Treatment: Add 200 µL of different concentrations of TGA solution (and a vehicle control) to the wells. Incubate for a further 24 hours at 37°C.

-

Staining: Aspirate the treatment solutions and wash the wells twice with PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Discard the crystal violet solution and wash the plate thoroughly with sterile water to remove excess stain.

-

Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 550-595 nm using a microplate reader.

Resazurin Assay for Biofilm Viability Assessment

This protocol provides a method for determining the metabolic activity of viable cells within the biofilm.[16][17][18]

Materials:

-

Established and treated biofilms in a 96-well plate (from step 5 of the Crystal Violet Assay protocol)

-

Resazurin sodium salt

-

Sterile PBS

-

Microplate fluorometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of resazurin (e.g., 0.1 mg/mL) in sterile PBS. Protect from light.

-

Treatment Removal: Aspirate the treatment solutions from the wells containing the biofilms and wash twice with sterile PBS.

-

Resazurin Addition: Add 200 µL of the working resazurin solution (diluted from stock, e.g., to 20 µM) to each well.

-

Incubation: Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.

-

Quantification: Measure the fluorescence with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm using a microplate fluorometer.

Conclusion

The combination of this compound and acetylcysteine offers a compelling, multi-faceted approach to the treatment of bacterial respiratory infections, particularly those involving biofilms. The synergistic mechanism of inhibiting bacterial growth while physically disrupting the protective biofilm matrix addresses key challenges in antimicrobial therapy. The data summarized in this guide highlight the potential of this combination, and the detailed experimental protocols provide a foundation for further investigation and development. Future research should focus on optimizing dosage and delivery methods, expanding the range of pathogens tested, and conducting well-controlled clinical trials to further establish the therapeutic benefits of this combination therapy.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. N-acetyl-L-cysteine affects growth, extracellular polysaccharide production, and bacterial biofilm formation on solid surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. research.tue.nl [research.tue.nl]

- 8. N-acetylcysteine effects on extracellular polymeric substances of Xylella fastidiosa: A spatiotemporal investigation with implications for biofilm disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acetyl-cysteine and Mechanisms Involved in Resolution of Chronic Wound Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biofilm Formation and Quantification Using the 96-Microtiter Plate | Springer Nature Experiments [experiments.springernature.com]

- 11. An Updated History of Antimicrobial Agents and Chemotherapy: 2000-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal violet biomass assays [bio-protocol.org]

- 13. Crystal violet staining protocol | Abcam [abcam.com]

- 14. static.igem.org [static.igem.org]

- 15. Crystal violet assay [bio-protocol.org]

- 16. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Pharmacokinetics and Bioavailability of Thiamphenicol Glycinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol (B1682257), a broad-spectrum antibiotic, is an analogue of chloramphenicol, distinguished by the substitution of the p-nitro group with a methyl-sulfonyl group. This structural modification confers a similar spectrum of antibacterial activity while notably reducing the risk of aplastic anemia, a severe adverse effect associated with chloramphenicol.[1] Thiamphenicol itself has limited water solubility, which presents challenges for parenteral formulations. To overcome this, the water-soluble prodrug, thiamphenicol glycinate (B8599266), was developed.[2] This esterified form allows for intravenous and intramuscular administration.[2] Following administration, thiamphenicol glycinate is rapidly hydrolyzed by ubiquitous esterases in the body to release the active therapeutic agent, thiamphenicol.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, detailing its absorption, distribution, metabolism, and excretion, supported by quantitative data and detailed experimental protocols.

Pharmacokinetics of this compound and Thiamphenicol

This compound (TG) acts as a prodrug, and its primary pharmacokinetic role is to deliver the active moiety, thiamphenicol (TAP), into systemic circulation. Once administered, TG undergoes rapid conversion to TAP.[4]

Human Pharmacokinetics

A clinical trial in healthy Chinese volunteers following intravenous infusion of this compound hydrochloride provided key pharmacokinetic parameters for both the prodrug (TG) and the active drug (TAP).[4]

Table 1: Pharmacokinetic Parameters of this compound (TG) and Thiamphenicol (TAP) in Healthy Chinese Volunteers after a Single Intravenous Infusion. [4]

| Parameter | 500 mg Dose (Mean ± SD) | 1000 mg Dose (Mean ± SD) | 1500 mg Dose (Mean ± SD) |

| This compound (TG) | |||

| AUC₀₋∞ (µg·min/mL) | 849.1 ± 100.3 | 1305.2 ± 301.8 | 2315.9 ± 546.9 |

| Total Clearance (L/min) | 0.58 ± 0.07 | 0.41 ± 0.10 | 0.68 ± 0.18 |

| Transformation Rate Constant to TAP (min⁻¹) | 0.153 | 0.113 | 0.118 |

| Thiamphenicol (TAP) | |||

| AUC₀₋∞ (µg·min/mL) | 4509.0 ± 565.9 | 7506.5 ± 1112.4 | 12613.3 ± 2779.8 |

| Renal Clearance (L/min) | 0.097 | 0.097 | 0.097 |

| Urinary Excretion (% of dose) | 71.9 ± 19.4 | 71.9 ± 19.4 | 71.9 ± 19.4 |

Studies on the oral administration of thiamphenicol in humans have shown mean peak plasma levels of 16.1-18.6 µg/mL approximately 2 hours after a 2.5 g dose.[5]

Animal Pharmacokinetics

Pharmacokinetic studies in various animal species provide further insight into the behavior of thiamphenicol.

Table 2: Pharmacokinetic Parameters of Thiamphenicol in Various Animal Species.

| Species | Route of Administration | Dose | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Reference |

| Broiler Chickens | Intravenous (IV) | 30 mg/kg | - | - | 4.58 ± 0.2 | - | [6] |

| Broiler Chickens | Oral (PO) | 30 mg/kg | 14.58 ± 0.1 | 3.64 ± 0.01 | 2.65 ± 0.01 | 117.79 ± 1.2 | [6] |

| Geese | Intravenous (IV) | 30 mg/kg | - | - | 2.84 ± 0.64 | - | [7] |

| Geese | Oral (PO) | 30 mg/kg | 20.02 ± 3.87 | - | - | 75.21 ± 19.56 | [7] |

| Dogs | Intravenous (IV) | 40 mg/kg | - | - | 1.7 ± 0.3 | - | [8] |

| Dogs | Intramuscular (IM) | 40 mg/kg | 25.1 ± 10.3 | ~0.75 | 5.6 ± 4.6 | 96 ± 7 | [8] |

| Cattle (Calves) | Intramuscular (IM) | 25 mg/kg | 8.5 - 18.7 | 1 - 1.5 | 2 - 3 | 84 | [9][10] |

| Lactating Cows | Intramuscular (IM) | 25 mg/kg | 30.90 ± 5.24 | ~0.38 | 2.2 ± 0.40 | ~100 | [11] |

Bioavailability

The bioavailability of thiamphenicol is dependent on the route of administration and the animal species. Following intramuscular injection, the bioavailability is generally high, often exceeding 80%.[8][10][11] In broiler chickens, oral bioavailability was reported to be excellent at 117.79%.[6] In geese, the oral bioavailability was found to be 75.21%.[7]

Tissue Distribution

Thiamphenicol is widely distributed in the body. A study investigating the concentration of thiamphenicol in human prostate and testicular tissue after a single intravenous injection of 1 g of this compound ester found significant penetration into these tissues.[12][13] Two hours after administration, the mean thiamphenicol concentration was 5.7 µg/g in prostatic tissue and 6.1 µg/g in testicular tissue.[12][13] At the same time, mean serum levels were around 8.5-8.9 µg/mL.[12] In lactating cows, thiamphenicol appears in the milk as early as 15 minutes after intravenous administration, with milk to plasma concentration ratios greater than one between 4 and 12 hours.[10]

Metabolism and Excretion

The primary metabolic pathway for this compound is its rapid hydrolysis to thiamphenicol by esterases.[3] Unlike chloramphenicol, thiamphenicol is not extensively metabolized in humans, cattle, poultry, and sheep, and is predominantly excreted unchanged.[1] In pigs and rats, however, it is excreted as both the parent drug and as thiamphenicol glucuronate.[1] The major route of elimination for thiamphenicol is renal excretion.[4] In humans, approximately 71.9% of the administered dose is excreted unchanged in the urine.[4]

Experimental Protocols

Protocol for the Determination of Thiamphenicol and this compound in Human Plasma and Urine by HPLC-UV[14]

This protocol describes a method for the simultaneous determination of thiamphenicol (TAP) and its prodrug, this compound (TG), in human plasma and urine.

1. Sample Preparation

-

Plasma:

-

To a 500 µL plasma sample, add an internal standard.

-

Add 2.5 mL of ethyl acetate.

-

Vortex for 3 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

-

-

Urine:

-

Dilute the urine sample 100-fold with the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

-

2. Chromatographic Conditions

-

Column: Hypersil ODS2 (5 µm, 250 mm × 4.6 mm)

-

Mobile Phase: Acetonitrile–water (87:13, v/v) containing 0.003 M tetrabutyl ammonium (B1175870) bromide and 0.056 M ammonium acetate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 224 nm

-

Column Temperature: 30°C

3. Validation Parameters

-

Linearity: The calibration curves for TG and TAP were linear in the range of 0.78 to 100 µg/mL in both plasma and urine.

-

Precision: The intra-day and inter-day relative standard deviations were less than 10%.

-

Recovery: The recoveries of TG and TAP from plasma and urine were above 80%.

Mandatory Visualizations

Caption: Experimental workflow for a typical pharmacokinetic study of this compound.

Caption: In vivo conversion of this compound to thiamphenicol and its elimination.

References

- 1. Thiamphenicol - Wikipedia [en.wikipedia.org]

- 2. Thiamphenicol [fao.org]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics of this compound and its active metabolite by single and multiple intravenous infusions in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]

- 7. tandfonline.com [tandfonline.com]

- 8. Pharmacokinetics of thiamphenicol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Thiamphenicol pharmacokinetics in beef and dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of thiamphenicol in lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Concentration of thiamphenicol in the human prostate and testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

Thiamphenicol Glycinate: A Technical Guide for Veterinary Microbiology Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol (B1682257), a broad-spectrum bacteriostatic antibiotic, and its water-soluble prodrug, thiamphenicol glycinate (B8599266), are important therapeutic agents in veterinary medicine. This technical guide provides a comprehensive overview of thiamphenicol glycinate's applications in veterinary microbiology. It details the mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and known resistance mechanisms. This guide also furnishes detailed experimental protocols for key microbiological assays and presents quantitative data in structured tables to facilitate research and development.

Introduction

Thiamphenicol is a synthetic antibiotic, an analogue of chloramphenicol (B1208), characterized by a methyl-sulfonyl group in place of the p-nitro group.[1] This structural modification is associated with a reduced risk of aplastic anemia, a significant adverse effect linked to chloramphenicol.[2] this compound is a water-soluble ester prodrug that is rapidly hydrolyzed in vivo to release the active thiamphenicol.[3] Its primary use in veterinary medicine is for the treatment of respiratory and alimentary tract infections in cattle, pigs, and poultry.[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It selectively binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center.[3][4] This binding action obstructs the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[3][5] This targeted action against the 70S bacterial ribosome provides a degree of selective toxicity, sparing the 80S ribosomes of eukaryotic host cells.[3]

Caption: Mechanism of Thiamphenicol Action on the Bacterial Ribosome.

Antimicrobial Spectrum

Thiamphenicol exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many pathogens of veterinary importance. It is particularly effective against anaerobic bacteria.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Thiamphenicol against Common Veterinary Pathogens

| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Fusobacterium spp. | 0.5 | - | [6] |

| Actinomyces spp. | 0.5 - 1.0 | - | [6] |

| Propionibacterium spp. | 0.5 - 1.0 | - | [6] |

| Pasteurella multocida | ≤2.0 | - | [7] |

| Mannheimia haemolytica | ≤2.0 | - | [7] |

| Haemophilus parasuis | ≤2.0 | - | [7] |

| Streptococcus suis | 2.0 | 8.0 | [7] |

| Escherichia coli | ≥32 | - | [1] |

| Salmonella spp. | ≥32 | - | [1] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetics in Veterinary Species

This compound is rapidly absorbed and distributed in various animal species following parenteral administration. The active metabolite, thiamphenicol, is then eliminated, primarily through renal excretion.[2]

Table 2: Pharmacokinetic Parameters of Thiamphenicol in Various Animal Species

| Species | Dosage and Route | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (t½β) (h) | Bioavailability (%) | Reference(s) |

| Calves | 25 mg/kg IM | 8.5 - 18.7 | 1.0 - 1.5 | 2.0 - 3.0 | 84 | [1][8] |

| Lactating Cows | 25 mg/kg IV | - | - | 1.60 ± 0.30 | - | [9] |

| Lactating Cows | 25 mg/kg IM | 30.90 ± 5.24 | 0.38 ± 0.14 | 2.2 ± 0.40 | ~100 | [9] |

| Pigs | 10 mg/kg IV | - | - | 1.40 ± 0.63 | - | [10] |

| Pigs | 30 mg/kg Oral | 2.06 ± 0.59 | 3.42 ± 0.91 | 3.79 ± 0.81 | 27.84 ± 15.5 | [10] |

| Broiler Chickens | 30 mg/kg IV | - | - | 4.58 ± 0.2 | - | [2] |

| Broiler Chickens | 30 mg/kg Oral | 14.58 ± 0.1 | 3.64 ± 0.01 | 2.65 ± 0.01 | 117.79 ± 1.2 | [2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for veterinary antimicrobial susceptibility testing.[11][12][13]

Objective: To determine the lowest concentration of thiamphenicol that inhibits the visible growth of a specific veterinary bacterial pathogen.

Materials:

-

Thiamphenicol analytical standard

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate to be tested

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Plate reader (optional, for automated reading)

Procedure:

-

Preparation of Thiamphenicol Stock Solution: Prepare a stock solution of thiamphenicol in a suitable solvent and dilute it in CAMHB to twice the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the 2x thiamphenicol solution to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last dilution column.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Inoculate each well (except for the sterility control well) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.

-

Controls:

-

Growth Control: A well containing CAMHB and the bacterial inoculum, but no antibiotic.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

-

Reading Results: The MIC is the lowest concentration of thiamphenicol at which there is no visible growth (turbidity) as observed with the naked eye or a plate reader.[15]

Time-Kill Assay

This protocol provides a general framework for conducting a time-kill assay to assess the bactericidal or bacteriostatic activity of thiamphenicol.[16][17][18]

Objective: To determine the rate and extent of bacterial killing by thiamphenicol over time.

Materials:

-

Thiamphenicol

-

Bacterial isolate

-

CAMHB

-

Sterile tubes or flasks

-

Incubator with shaking capabilities

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar (B569324) plates (e.g., Tryptic Soy Agar)

-

Micropipettes and sterile tips

Procedure:

-

Inoculum Preparation: Prepare a logarithmic phase bacterial culture in CAMHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Test Setup:

-

Prepare tubes or flasks containing CAMHB with various concentrations of thiamphenicol (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

-

Include a growth control tube without any antibiotic.

-

-

Inoculation: Inoculate each tube with the prepared bacterial suspension.

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[19]

-

Perform serial 10-fold dilutions of the aliquots in sterile saline or PBS.

-

Plate a specific volume of each dilution onto agar plates.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each thiamphenicol concentration and the growth control. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[17]

Mechanisms of Resistance

Bacterial resistance to thiamphenicol can occur through several mechanisms.[20] Understanding these is crucial for effective antimicrobial stewardship.

-

Enzymatic Inactivation: Bacteria may produce enzymes that modify or degrade the antibiotic. For amphenicols, this can include acetylation by chloramphenicol acetyltransferases (CATs) or oxidation.[12][20]

-

Target Site Modification: Alterations in the 50S ribosomal subunit can reduce the binding affinity of thiamphenicol, rendering it less effective.[20]

-

Active Efflux: Bacteria can acquire or upregulate efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target at an effective concentration.[20]

-

Decreased Permeability: Changes in the bacterial cell membrane can reduce the uptake of the antibiotic.[21]

Caption: Workflow for Investigating Thiamphenicol Resistance Mechanisms.

Conclusion

This compound remains a valuable antibiotic in veterinary medicine due to its broad spectrum of activity and favorable safety profile compared to chloramphenicol. A thorough understanding of its microbiological properties, including its mechanism of action, antimicrobial spectrum, and potential for resistance, is essential for its prudent and effective use. The data and protocols presented in this technical guide are intended to serve as a resource for researchers and drug development professionals to facilitate further investigation and application of this important therapeutic agent in combating bacterial infections in animals.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 4. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]

- 5. homework.study.com [homework.study.com]

- 6. 959. Antimicrobial agent: Thiamphenicol (WHO Food Additives Series 43) [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiamphenicol pharmacokinetics in beef and dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics of thiamphenicol in lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. Recommendation for a Standardised Method of Broth Microdilution Susceptibility Testing for Porcine Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. benchchem.com [benchchem.com]

- 18. actascientific.com [actascientific.com]

- 19. researchgate.net [researchgate.net]

- 20. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Broad-Spectrum Efficacy of Thiamphenicol Glycinate Against Gram-Positive Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract